molecular formula C15H12O5 B190712 Butin CAS No. 492-14-8

Butin

Cat. No.: B190712
CAS No.: 492-14-8
M. Wt: 272.25 g/mol
InChI Key: MJBPUQUGJNAPAZ-AWEZNQCLSA-N
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Description

It is found in various plants, including the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera . Butin is known for its antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butin can be synthesized through various methods. One common method involves the hydroxylation of liquiritigenin using Bacillus megaterium tyrosinase (BmTYR) as a catalyst . This biotransformation process is efficient and allows for the production of this compound from commercial liquiritigenin.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources such as Vernonia anthelmintica seeds or Dalbergia odorifera wood. The extraction process may involve solvent extraction followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Butin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in antioxidant reactions, where it scavenges reactive oxygen species (ROS) and inhibits oxidative stress .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from the reactions involving this compound include its dimers and cross-dimers with other flavonoids such as butein . These products are formed through antioxidant pathways, particularly the hydrogen atom transfer pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to butin include other flavonoids such as butein, liquiritigenin, and naringenin .

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant activity. Compared to butein, this compound has a higher antioxidant capacity and more effectively inhibits ferroptosis in erastin-treated bone marrow-derived mesenchymal stem cells . This makes this compound a valuable compound in research focused on oxidative stress and related diseases.

Properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBPUQUGJNAPAZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197708
Record name (-)-Butin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-14-8
Record name (-)-Butin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Butin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23T8BI9DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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